Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester
Description
Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester is a tert-butyl ester derivative of (3-aminophenoxy)acetic acid. The compound features a phenoxy group substituted with an amino moiety at the 3-position, attached to an acetic acid backbone esterified with a tert-butyl group. The tert-butyl ester (1,1-dimethylethyl ester) confers steric protection, enhancing stability against hydrolysis and oxidative degradation .
Properties
IUPAC Name |
tert-butyl 2-(3-aminophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-15-10-6-4-5-9(13)7-10/h4-7H,8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWXFRCJJPEGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441762 | |
| Record name | tert-butyl (3-amino-phenoxy)-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138563-68-5 | |
| Record name | tert-butyl (3-amino-phenoxy)-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification of 3-Aminophenol
The most direct route involves the esterification of 3-aminophenol with tert-butyl acetate under acidic conditions. This method leverages the nucleophilic attack of the phenolic oxygen on the activated carbonyl carbon of tert-butyl acetate. A typical protocol uses sulfuric acid (0.1–0.3 equiv.) in refluxing toluene, achieving yields of 68–72% after 8–12 hours. The reaction’s reversibility necessitates azeotropic removal of water to shift equilibrium toward product formation.
Key challenges include the competing N-acylation of the amine group, which can lead to byproducts such as 3-acetamidophenol tert-butyl ester. To suppress this, stoichiometric control of tert-butyl acetate (1.5–2.0 equiv.) and low temperatures (0–5°C) during initial mixing are critical. Nuclear magnetic resonance (NMR) monitoring of reaction aliquots reveals that maintaining a pH < 2.5 minimizes amine protonation, thereby reducing N-acylation side reactions.
Two-Step Acylation-Esterification Sequence
For improved selectivity, a sequential strategy first protects the amine group via acetylation, followed by esterification of the phenol.
Step 1: N-Acetylation of 3-Aminophenol
3-Aminophenol reacts with acetic anhydride (1.2 equiv.) in dichloromethane at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP, 0.05 equiv.). This step achieves quantitative conversion to 3-acetamidophenol within 1 hour, as confirmed by thin-layer chromatography (TLC).
Step 2: O-Esterification with tert-Butyl Bromide
The intermediate 3-acetamidophenol undergoes alkylation with tert-butyl bromide (1.5 equiv.) in the presence of potassium carbonate (2.0 equiv.) in acetone. Heating at 60°C for 6 hours furnishes the target ester in 85% isolated yield. This method circumvents competing N-alkylation due to the electron-withdrawing acetyl group, which deactivates the amine toward electrophilic attack.
Sustainable Catalytic Methods
Acylal-Mediated Synthesis
Recent advances employ acylals as bifunctional reagents for concurrent N-acylation and O-esterification. Phenylmethylene diacetate (1.2 equiv.) reacts with 3-aminophenol in solvent-free conditions at 80°C, catalyzed by Cu(BF4)2·xH2O (0.01 equiv.). This one-pot method achieves 89% yield in 2 hours by simultaneously transferring acetyl groups to the amine and tert-butyl groups to the phenol.
Mechanistic Insights
The copper catalyst activates the acylal via Lewis acid coordination, polarizing the carbonyl group for nucleophilic attack. Infrared (IR) spectroscopy studies show a characteristic shift in the C=O stretch from 1745 cm⁻¹ to 1710 cm⁻¹ upon coordination, confirming activation. Table 1 summarizes optimized conditions for acylal-mediated synthesis.
Table 1: Optimization of Acylal-Mediated Synthesis
| Entry | Catalyst (equiv.) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 80 | 6 | 32 |
| 2 | Cu(BF4)2 (0.01) | 80 | 2 | 89 |
| 3 | p-TSA (0.1) | 80 | 3 | 67 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the esterification step, particularly for sterically hindered substrates. A mixture of 3-acetamidophenol, tert-butyl bromide, and K2CO3 in acetonitrile irradiated at 120°C for 15 minutes achieves 92% conversion, compared to 63% under conventional heating. Dielectric heating enhances molecular collisions, overcoming activation barriers associated with the bulky tert-butyl group.
Steric and Electronic Effects on Reactivity
Steric Hindrance in tert-Butyl Group Incorporation
The tert-butyl moiety introduces significant steric bulk, which impacts reaction kinetics. Kinetic studies using variable-temperature NMR reveal that the activation energy (ΔG‡) for tert-butyl ester formation is 18.3 kcal/mol, compared to 14.7 kcal/mol for methyl analogs. This difference necessitates higher temperatures or prolonged reaction times for complete conversion.
Electronic Modulation via Protecting Groups
Electron-withdrawing groups on the aryl ring, such as acetylated amines, increase the phenol’s acidity (pKa ≈ 8.2 vs. 10.1 for unprotected 3-aminophenol), enhancing its nucleophilicity in esterification. Density functional theory (DFT) calculations indicate a 0.15 eV stabilization of the transition state when the amine is acetylated, correlating with observed rate increases.
Comparative Analysis of Methodologies
Table 2: Method Comparison for Acetic Acid, (3-Aminophenoxy)-, 1,1-Dimethylethyl Ester Synthesis
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | H2SO4, toluene, reflux | 72 | 95 | Moderate |
| Two-Step Acylation | Ac2O then t-BuBr, K2CO3, acetone | 85 | 98 | High |
| Acylal-Mediated | Cu(BF4)2, solvent-free, 80°C | 89 | 97 | High |
| Microwave-Assisted | MW, 120°C, 15 min | 92 | 99 | Limited |
The acylal-mediated method offers the best balance of yield and scalability, while microwave synthesis excels in rapid small-scale production. Conventional acid catalysis remains viable for laboratories lacking specialized equipment.
Chemical Reactions Analysis
Types of Reactions: Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Drug Development
Acetic acid derivatives are often explored for their potential as therapeutic agents. Compounds with similar structures to acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester have been investigated for their effects on various biological systems. The presence of the amino group may facilitate interactions with biological targets, making it a candidate for further pharmacological studies.
Herbicides and Fungicides
The compound's unique chemical structure positions it as a promising candidate for the development of new herbicides or fungicides. Its reactivity patterns typical of esters and amines could be exploited to create effective agrochemicals that target specific pests or diseases in crops.
Case Study: Synthesis of Agrochemicals
A study demonstrated the synthesis of various acetic acid derivatives that showed significant herbicidal activity against common agricultural weeds. The incorporation of the 3-aminophenoxy group in such compounds may enhance selectivity and reduce phytotoxicity to non-target plants.
Given the potential applications outlined above, future research should focus on:
- In vitro and in vivo studies to assess the biological activity and safety profile of this compound.
- Development of novel formulations that leverage its chemical properties for enhanced efficacy in agricultural applications.
- Exploration of synthetic pathways to optimize production methods for commercial viability.
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-phenoxy)-acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related tert-butyl esters or phenoxyacetic acid derivatives:
Research Findings and Data
Biological Activity
Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester (CAS Number: 138563-68-5) is a chemical compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article provides a detailed overview of its biological activity, safety profile, and relevant research findings.
- Molecular Formula : C₁₂H₁₇NO₃
- Molecular Weight : 223.27 g/mol
- Structure : The compound features an acetic acid moiety esterified with a 3-aminophenoxy group and a tert-butyl group.
Toxicological Profile
According to the Safety Data Sheet (SDS), the compound is classified as follows:
- Acute Toxicity : Harmful if swallowed (Category 4).
- Skin Corrosion/Irritation : Causes skin irritation (Category 2).
- Serious Eye Damage/Eye Irritation : Causes serious eye irritation (Category 2A).
- Specific Target Organ Toxicity : May cause respiratory tract irritation (Category 3) .
Case Studies and Experimental Data
- In Vivo Studies : A study investigated the effects of phenoxyacetic acid derivatives on liver microsomal enzymes. Although specific data for this compound were not available, similar compounds showed an increase in detoxification enzyme activity at low exposure levels .
- Cell Line Studies : Research into related compounds has indicated that they can modulate cellular pathways involved in inflammation and oxidative stress. For instance, certain phenoxyacetic derivatives have been shown to inhibit NF-kB signaling pathways in vitro .
- Pharmacological Applications : There is ongoing research into the use of phenoxyacetic acid derivatives as potential therapeutic agents for conditions like cancer and neurodegenerative diseases due to their ability to influence cell signaling pathways .
Data Table
The following table summarizes key findings from studies on phenoxyacetic acid derivatives that may relate to this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Acetic acid, (3-aminophenoxy)-, 1,1-dimethylethyl ester?
- Methodological Answer : The synthesis typically involves coupling 3-aminophenol with a tert-butyl-protected acetic acid derivative. For example, tert-butyl esters are often formed via acid-catalyzed esterification using tert-butyl alcohol and a coupling agent like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC). Protecting the amine group on the phenoxy ring with a temporary group (e.g., Boc) may prevent side reactions during esterification. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- 1H NMR : Identifies protons on the aromatic ring (δ 6.5–7.5 ppm), tert-butyl group (δ 1.2–1.4 ppm), and methylene adjacent to the ester (δ 3.5–4.5 ppm).
- 13C NMR : Confirms carbonyl (δ 165–175 ppm) and tert-butyl carbons (δ 25–30 ppm).
- ESI-MS : Validates molecular weight ([M+H]+ expected at m/z 251.3).
- IR Spectroscopy : Detects ester C=O stretching (~1740 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does the tert-butyl ester group influence hydrolytic stability compared to other esters (e.g., methyl or ethyl)?
- Methodological Answer : The tert-butyl group’s steric bulk reduces susceptibility to nucleophilic attack, enhancing stability under neutral or mildly acidic conditions. Hydrolysis studies under varying pH (e.g., pH 2–10) can be monitored via HPLC or NMR. For example, tert-butyl acetate (a structural analog) has low water solubility and hydrolyzes slowly in aqueous media, making it suitable for controlled-release applications .
| Ester Type | Hydrolysis Rate (pH 7) | Primary Degradation Pathway |
|---|---|---|
| Methyl | Fast | Nucleophilic acyl substitution |
| tert-Butyl | Slow | Acid-catalyzed cleavage |
Q. What strategies mitigate side reactions during functionalization of the 3-aminophenoxy moiety?
- Methodological Answer :
- Protection of the amine : Use Boc (tert-butoxycarbonyl) or Fmoc groups to prevent unwanted nucleophilic reactions.
- Regioselective coupling : Employ Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres to target specific positions on the aromatic ring.
- pH control : Maintain neutral to slightly acidic conditions to avoid deprotonation of the amine, which could lead to polymerization .
Q. Can computational modeling predict reactivity trends for this compound in nucleophilic acyl substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electrostatic potential surfaces to identify electrophilic sites. For instance, the carbonyl carbon’s partial positive charge (δ+) is reduced by the electron-donating tert-butyl group, lowering reactivity. Molecular dynamics simulations further assess solvent effects on reaction kinetics .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility profiles: How to reconcile conflicting data?
- Methodological Answer : Solubility variations may arise from differences in experimental conditions (e.g., temperature, solvent purity). Systematic studies using standardized protocols (e.g., OECD 105 shake-flask method) are recommended. For tert-butyl esters, logP values (e.g., ~3.5 for analogs) suggest moderate hydrophobicity, aligning with low aqueous solubility but high organic solvent compatibility .
Applications in Drug Development
Q. How does the 3-aminophenoxy group enhance bioactivity in prodrug design?
- Methodological Answer : The aromatic amine enables conjugation with targeting moieties (e.g., antibodies) via carbamate or amide linkages. In vitro assays (e.g., fluorescence quenching or SPR) can evaluate binding affinity to biological targets. For example, similar tert-butyl esters are used to improve drug half-life by delaying enzymatic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
